![molecular formula C9H15N3 B1428371 2-(1-methyl-1H-pyrazol-4-yl)piperidine CAS No. 1343116-48-2](/img/structure/B1428371.png)
2-(1-methyl-1H-pyrazol-4-yl)piperidine
Overview
Description
“2-(1-methyl-1H-pyrazol-4-yl)piperidine” is a compound with the chemical formula C9H15N3. It is a derivative of pyrazole, a five-membered heterocyclic compound that contains two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “2-(1-methyl-1H-pyrazol-4-yl)piperidine”, often involves multicomponent reactions, cyclocondensation of hydrazine with carbonyl systems, and the use of heterocyclic systems .
Molecular Structure Analysis
The molecular structure of “2-(1-methyl-1H-pyrazol-4-yl)piperidine” includes a pyrazole ring attached to a piperidine ring. The pyrazole ring contains two nitrogen atoms and three carbon atoms, while the piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .
Physical And Chemical Properties Analysis
“2-(1-methyl-1H-pyrazol-4-yl)piperidine” is a powder at room temperature. It has a molecular weight of 165.24 .
Scientific Research Applications
Chemical Research
“2-(1-Methyl-1H-pyrazol-4-yl)piperidine” is a unique chemical compound that is used in various chemical research . It is often used in the synthesis of other complex compounds due to its unique structure .
Antileishmanial and Antimalarial Applications
This compound has shown potential in the treatment of leishmaniasis and malaria . In a study, hydrazine-coupled pyrazoles, which include “2-(1-methyl-1H-pyrazol-4-yl)piperidine”, were synthesized and evaluated for their antileishmanial and antimalarial activities . The results revealed that these compounds displayed superior antipromastigote activity .
Drug Development
The compound is also used in drug development. Its unique structure makes it a valuable component in the development of new drugs . For instance, it has been used in the synthesis of antileishmanial and antimalarial drugs .
Molecular Docking Studies
“2-(1-Methyl-1H-pyrazol-4-yl)piperidine” is used in molecular docking studies . These studies are crucial in understanding the interaction between molecules and can help in the design of new drugs .
Cytotoxic Efficiency
The compound has shown cytotoxic efficiency in vitro . This means it has the potential to kill certain types of cells, which could be beneficial in the treatment of various diseases .
Structure-Activity Relationship (SAR) Studies
“2-(1-Methyl-1H-pyrazol-4-yl)piperidine” is used in Structure-Activity Relationship (SAR) studies . These studies are used to understand the relationship between the chemical structure of a compound and its biological activity .
Future Directions
The future directions for research on “2-(1-methyl-1H-pyrazol-4-yl)piperidine” and similar compounds could include further exploration of their synthesis methods, investigation of their chemical reactions, elucidation of their mechanisms of action, and assessment of their physical and chemical properties. Additionally, more research is needed to fully understand the safety and hazards associated with these compounds .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such assuccinate dehydrogenase and nicotinamide phosphoribosyltransferase (NAMPT) . These enzymes play crucial roles in various biological processes, including metabolism and aging .
Mode of Action
Molecular docking studies of similar compounds suggest that they can formhydrogen bonds and cation-π interactions with their targets . These interactions can lead to changes in the target’s function, potentially altering various biological processes.
Biochemical Pathways
Given its potential interaction with enzymes like succinate dehydrogenase and nampt , it could influence pathways related to energy production and NAD+ salvage , respectively.
Pharmacokinetics
The compound’slipophilicity could be a key factor influencing its bioavailability .
Result of Action
Similar compounds have shownantifungal and antileishmanial activities, suggesting that 2-(1-methyl-1H-pyrazol-4-yl)piperidine could potentially have similar effects.
properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-7-8(6-11-12)9-4-2-3-5-10-9/h6-7,9-10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOOUDDCZCGJML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-4-yl)piperidine | |
CAS RN |
1343116-48-2 | |
Record name | 2-(1-methyl-1H-pyrazol-4-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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